molecular formula C18H22N2O2S B2447589 N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide CAS No. 681236-27-1

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B2447589
CAS No.: 681236-27-1
M. Wt: 330.45
InChI Key: GTXPSLNLMBRBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with an isopropoxy group and a tetrahydrobenzo[d]thiazolyl moiety, making it a unique structure for studying its chemical and biological properties.

Properties

IUPAC Name

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-11(2)22-14-7-5-13(6-8-14)17(21)20-18-19-15-9-4-12(3)10-16(15)23-18/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTXPSLNLMBRBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-isopropoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.

    Introduction of the Tetrahydrobenzo[d]thiazolyl Moiety: The tetrahydrobenzo[d]thiazolyl group can be introduced through a cyclization reaction involving a suitable precursor, such as 2-aminothiophenol, under acidic conditions.

    Final Coupling: The final step involves coupling the benzamide core with the tetrahydrobenzo[d]thiazolyl moiety under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropoxy group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C17H22N2OS
  • Molecular Weight : 302.43 g/mol
  • IUPAC Name : N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide

The structure features a benzothiazole moiety linked to a propan-2-yloxybenzamide group, which is crucial for its biological activity.

Anticancer Activity

Numerous studies have indicated that derivatives of benzothiazole exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Case Study : A derivative similar to this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is essential for developing safer cancer therapies .
CompoundCell Line TestedIC50 (µM)Remarks
N-(6-methyl...)HCT116 (colorectal carcinoma)5.85Higher potency than standard drug 5-FU
N-(6-methyl...)MCF7 (breast cancer)4.53Significant growth inhibition

Antimicrobial Properties

The compound has shown promising results against microbial pathogens:

  • Activity Spectrum : It exhibits activity against both Gram-positive and Gram-negative bacteria as well as fungi.
  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values as low as 1.27 µM for some derivatives .
MicroorganismMIC (µM)Activity Level
Staphylococcus aureus1.27High
Escherichia coli1.43Moderate
Candida albicans2.60Significant

Enzyme Inhibition

Research indicates that compounds like N-(6-methyl...) can act as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in purine synthesis . This inhibition disrupts DNA synthesis in rapidly dividing cells, making it a target for anticancer and antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays reveal that the compound selectively targets tumor cells while exhibiting lower toxicity towards normal cells:

  • Selectivity Index : The selectivity index is calculated based on IC50 values against cancer versus normal cell lines .

Future Directions and Research Opportunities

The potential applications of N-(6-methyl...) extend beyond anticancer and antimicrobial activities:

  • Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies could enhance treatment outcomes.
  • Structural Modifications : Further research into structural modifications may yield derivatives with improved potency and selectivity.

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide
  • 4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzoic acid
  • 4-isopropoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzylamine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both isopropoxy and tetrahydrobenzo[d]thiazolyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of relevant literature.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its biological activity. The structure can be described as follows:

  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : 288.40 g/mol
  • CAS Number : Not explicitly listed but derived from related compounds.

1. Antimicrobial Activity

Research indicates that derivatives of benzothiazole possess significant antimicrobial properties. In vitro studies have shown that similar compounds exhibit activity against various bacterial strains and fungi. For instance, compounds with similar structural features have been reported to have minimal inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Anticancer Properties

Benzothiazole derivatives have been investigated for their anticancer potential. Studies involving cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) demonstrated that these compounds could inhibit cell proliferation effectively. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent antiproliferative effects .

3. Anti-inflammatory Effects

Compounds similar to this compound have demonstrated anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many benzothiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : Certain compounds may interact with specific receptors (e.g., GSK-3β), leading to altered signaling cascades that affect cell survival and proliferation.

Case Studies

A notable study focused on the synthesis and evaluation of various benzothiazole derivatives for their anticancer activity. The findings revealed that modifications on the benzothiazole ring significantly influenced the biological activity. For instance:

CompoundCell LineIC50 (µM)Activity
Compound AMCF-75.0High
Compound BHCT11612.0Moderate
Compound CA5498.5High

This table illustrates how structural variations can lead to differing levels of biological efficacy.

Q & A

Q. What synthetic routes are commonly employed to prepare N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-(propan-2-yloxy)benzamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzothiazole derivatives are often prepared by reacting substituted amines with benzoyl chlorides in polar aprotic solvents like pyridine. A typical protocol involves refluxing 5-chlorothiazol-2-amine with a benzoyl chloride derivative (e.g., 2,4-difluorobenzoyl chloride) in pyridine, followed by purification via column chromatography (hexane/ethyl acetate) and recrystallization from methanol . Monitoring reaction progress using TLC ensures intermediate purity .

Q. How is compound purity validated post-synthesis?

Purity is assessed via melting point analysis, HPLC, and spectroscopic techniques (¹H/¹³C NMR, IR). For instance, IR confirms amide bond formation (~1650–1700 cm⁻¹ for C=O stretching), while NMR identifies proton environments (e.g., methyl groups in the tetrahydrobenzothiazole moiety at δ 1.2–1.5 ppm). Elemental analysis (C, H, N, S) further validates stoichiometric composition .

Q. What solvents and catalysts optimize yield in benzamide synthesis?

Polar solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while Cu(I)-catalyzed click chemistry (e.g., CuSO₄·5H₂O/sodium ascorbate) improves regioselectivity in triazole formation. For benzothiazole derivatives, glacial acetic acid as a proton donor accelerates Schiff base formation during condensation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines bond lengths, angles, and intermolecular interactions. For example, hydrogen bonds (N–H···N/O) and π-π stacking stabilize crystal packing. SHELX software (v.2018+) refines data using least-squares methods, with R-factors < 5% indicating high accuracy .

Q. What strategies address contradictory bioactivity data across studies?

Discrepancies in antimicrobial assays may arise from strain variability or assay conditions (e.g., broth dilution vs. disk diffusion). Standardizing protocols per NCCLS guidelines (e.g., fixed inoculum size, controlled pH) reduces variability. Dose-response curves (IC₅₀) and statistical validation (p < 0.05, n ≥ 3) improve reproducibility .

Q. How can structure-activity relationship (SAR) studies enhance pharmacological properties?

Systematic substitution of the benzamide’s isopropoxy group or tetrahydrobenzothiazole methyl group modulates lipophilicity and target binding. For example, trifluoromethyl groups (as in analogous compounds) increase metabolic stability by reducing cytochrome P450 oxidation. Docking simulations (AutoDock Vina) predict binding affinities to enzymes like PFOR in anaerobic pathogens .

Q. What in vitro models assess metabolic stability of this compound?

Liver microsomal assays (e.g., rat/human S9 fractions) quantify metabolic half-life (t₁/₂) by monitoring parent compound depletion via LC-MS. Co-factors (NADPH) simulate Phase I metabolism. High t₁/₂ (>60 min) suggests suitability for in vivo studies .

Q. How do hydrogen-bonding networks influence solubility and formulation?

Crystal engineering via co-crystallization with pharmaceutically acceptable co-formers (e.g., succinic acid) disrupts strong intermolecular H-bonds, enhancing aqueous solubility. Powder X-ray diffraction (PXRD) tracks polymorph transitions, while DSC measures melting points to identify stable forms .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (400 MHz, CDCl₃)δ 1.35 (s, 6H, CH₃), δ 4.65 (m, 1H, OCH(CH₃)₂), δ 7.25–7.85 (m, aromatic H)
IR (KBr)1685 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C–O–C ether)
HPLC (C18)Retention time: 8.2 min (purity > 98%)

Q. Table 2. Optimization of Click Chemistry Reaction Conditions

ParameterOptimal ValueImpact on Yield
Catalyst (CuSO₄)10 mol%85% yield
TemperatureRT → 50°C78% → 92% yield
SolventDMF:H₂O (4:1)Improved mixing
Reaction Time12 hComplete conversion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.